N-methyl-2-Thiazolamine N-methyl-2-Thiazolamine
Brand Name: Vulcanchem
CAS No.: 6142-06-9
VCID: VC21294936
InChI: InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
SMILES: CNC1=NC=CS1
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol

N-methyl-2-Thiazolamine

CAS No.: 6142-06-9

Cat. No.: VC21294936

Molecular Formula: C4H6N2S

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-Thiazolamine - 6142-06-9

Specification

CAS No. 6142-06-9
Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
IUPAC Name N-methyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
Standard InChI Key DWVCPSQPTSNMRX-UHFFFAOYSA-N
SMILES CNC1=NC=CS1
Canonical SMILES CNC1=NC=CS1

Introduction

Chemical Identity and Nomenclature

N-methyl-2-Thiazolamine belongs to the family of 2-aminothiazole derivatives, which are characterized by an amino group attached to the 2-position of the thiazole ring. This compound has several synonyms in scientific literature:

Common NameAlternative Names
N-methyl-2-ThiazolamineN-methyl-1,3-thiazol-2-amine
2-methylaminothiazole
2-(N-methylamino)thiazole
N-methylthiazol-2-amine
2-Thiazolamine, N-methyl-

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms) with a methylamino group attached at the 2-position, creating a structure with both aromatic and basic properties .

Physical and Chemical Properties

N-methyl-2-Thiazolamine exhibits specific physicochemical properties that are important for understanding its behavior in various chemical and biological systems. The following table summarizes its key physical and chemical characteristics:

PropertyValue
Molecular FormulaC₄H₆N₂S
Molecular Weight114.169 g/mol
Physical StateBrown liquid
Density1.2±0.1 g/cm³
Boiling Point174.5±23.0 °C at 760 mmHg
Flash Point59.3±22.6 °C
Vapor Pressure1.2±0.3 mmHg at 25°C
Index of Refraction1.624
LogP0.58
pKa5.38±0.10 (predicted)
Topological Polar Surface Area53.16 Ų
Exact Mass114.025169 amu

The compound is soluble in common organic solvents like ethanol, methanol, and dichloromethane, which facilitates its use in various synthetic applications .

Structural Information

Molecular Structure

The molecular structure of N-methyl-2-Thiazolamine consists of a planar thiazole ring with a methylamino group attached at the 2-position. The thiazole ring itself contains sulfur at position 1 and nitrogen at position 3, creating a 1,3-thiazole framework. The structure can be represented through various notations:

Structural RepresentationValue
SMILESCNC1=NC=CS1
InChIInChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
InChIKeyDWVCPSQPTSNMRX-UHFFFAOYSA-N

Spectroscopic Properties

Based on available data, N-methyl-2-Thiazolamine exhibits characteristic spectroscopic features. Analytical data from synthesized derivatives indicate the following patterns in spectroscopic analyses:

  • ¹H NMR Spectrum typically shows signals for aromatic protons in the thiazole ring (δ 7.0-8.2 ppm), the N-H signal (around δ 2.9 ppm), and the methyl group (approximately δ 2.5 ppm) .

  • Mass spectrometry shows a molecular ion peak at m/z 115 [M+H]⁺, corresponding to its molecular weight .

Predicted Collision Cross Section

Mass spectrometry studies have predicted collision cross-section values for N-methyl-2-Thiazolamine with various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺115.03245119.6
[M+Na]⁺137.01439130.4
[M+NH₄]⁺132.05899129.2
[M+K]⁺152.98833124.3
[M-H]⁻113.01789121.8
[M+Na-2H]⁻134.99984125.8
[M]⁺114.02462122.0
[M]⁻114.02572122.0

These values are useful for analytical identification and characterization of the compound in complex mixtures .

Synthesis Methods

Several synthetic approaches have been reported for preparing 2-aminothiazole derivatives, which can be adapted for the synthesis of N-methyl-2-Thiazolamine:

Hantzsch Thiazole Synthesis

This classic method involves the condensation of α-haloketones with thiourea or its derivatives. For N-methyl-2-Thiazolamine, the reaction would involve N-methylthiourea instead of thiourea:

  • α-Haloketones react with N-methylthiourea to form the thiazole ring with the N-methyl group already attached to the amino position

  • The reaction typically proceeds under mild heating conditions in polar solvents like ethanol

One-Pot Catalytic Synthesis

A more recent approach involves a catalytic one-pot procedure:

  • Reaction of acetophenone derivatives with trichloroisocyanuric acid (TCCA) in the presence of a catalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)

  • Formation of an intermediate carbonyl alkyl halide

  • Addition of thiourea (or N-methylthiourea for direct synthesis of N-methyl-2-Thiazolamine)

  • Heating at 80°C in ethanol as solvent

NBS-Mediated Thiazole Formation

Another method reported in the literature:

  • Chemoselective α-bromination of β-ethoxyacrylamide using N-bromosuccinimide (NBS)

  • One-pot treatment with thiourea to form the 2-aminothiazole scaffold

  • For N-methyl-2-Thiazolamine, N-methylthiourea would be used instead

These synthetic approaches offer flexibility in preparing N-methyl-2-Thiazolamine with various substitution patterns, making it valuable for medicinal chemistry applications.

Applications in Pharmaceutical Research

N-methyl-2-Thiazolamine and its derivatives have shown significant potential in pharmaceutical research:

Muscarinic Receptor Modulators

Research has identified N-pyrimidyl/pyridyl-2-thiazolamine derivatives as positive allosteric modulators (PAMs) of the M₃ muscarinic acetylcholine receptor (mAChR). These compounds:

  • Show potential for treating conditions related to muscarinic receptor dysfunction

  • Exhibit excellent subtype selectivity

  • Demonstrate favorable pharmacokinetic profiles

  • May serve as chemical tools for probing M₃ mAChR function in research

Building Block for Bioactive Compounds

The 2-aminothiazole scaffold, including N-methyl-2-Thiazolamine, serves as an important building block in medicinal chemistry:

  • Used in the synthesis of thiazole-containing carboxamides with potential biological activities

  • Employed in creating core intermediates for advanced drug candidates

  • Incorporated into structures with specific pharmacological targets

Research Applications

Safety AspectInformation
Hazard ClassificationXi (Irritant)
Storage Conditions2-8°C, under inert gas (nitrogen or argon)
HS Code2934100090

Environmental Considerations

Environmental precautions include:

  • Preventing material from entering drains or water courses

  • Proper disposal as special waste by licensed disposal companies

  • Compliance with national and regional regulations for chemical waste management

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